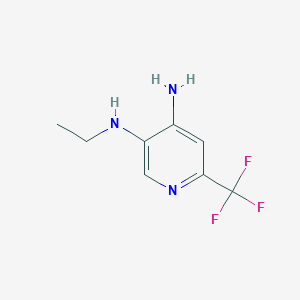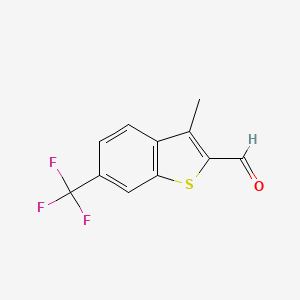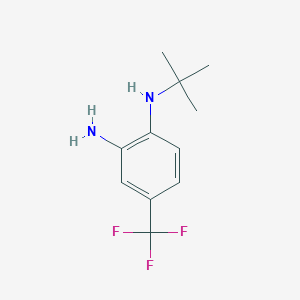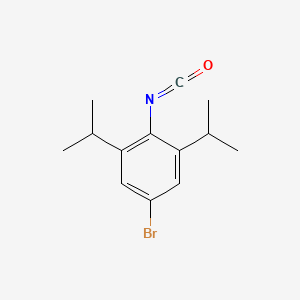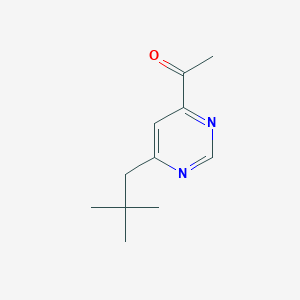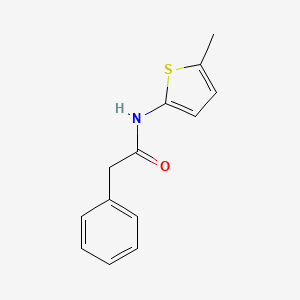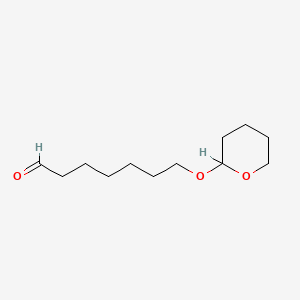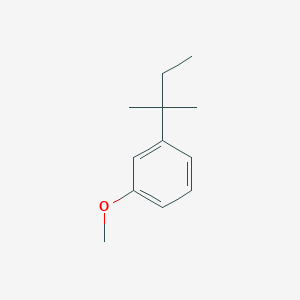![molecular formula C16H29NOSi B8459637 N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine CAS No. 93102-06-8](/img/structure/B8459637.png)
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butoxymethyl group, a trimethylsilyl group, and a benzenemethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine typically involves the following steps:
Formation of the Butoxymethyl Group: This can be achieved by reacting butyl alcohol with formaldehyde in the presence of an acid catalyst to form butoxymethanol.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced by reacting chlorotrimethylsilane with a suitable nucleophile, such as a lithium or sodium salt of the corresponding amine.
Coupling with Benzenemethanamine: The final step involves coupling the butoxymethyl and trimethylsilyl intermediates with benzenemethanamine under basic conditions, such as using sodium hydride or potassium carbonate as a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl or trimethylsilyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Oxides, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Derivatives with different functional groups replacing the butoxymethyl or trimethylsilyl groups.
Applications De Recherche Scientifique
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
- N-(Ethoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
- N-(Propoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
Uniqueness
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine is unique due to the presence of the butoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
93102-06-8 |
|---|---|
Formule moléculaire |
C16H29NOSi |
Poids moléculaire |
279.49 g/mol |
Nom IUPAC |
N-(butoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine |
InChI |
InChI=1S/C16H29NOSi/c1-5-6-12-18-14-17(15-19(2,3)4)13-16-10-8-7-9-11-16/h7-11H,5-6,12-15H2,1-4H3 |
Clé InChI |
KZMSVLOJRPGWDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCN(CC1=CC=CC=C1)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


